Zinc glycerol phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

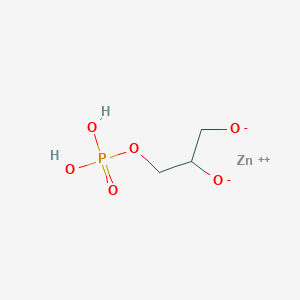

Zinc glycerol phosphate is a chemical compound with the formula C3H7O6PZn. It is a white crystalline powder that is soluble in water and alcohols, and slightly soluble in ether . This compound is known for its stability at room temperature but decomposes at higher temperatures . This compound is a soluble salt that can undergo displacement reactions with other metal ions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Zinc glycerol phosphate is typically synthesized by reacting glycerol with phosphoric acid and zinc oxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{Glycerol} + \text{Phosphoric Acid} + \text{Zinc Oxide} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of highly concentrated zinc chloride solutions and glycerol as a stabilizer . The reaction is typically conducted at room temperature, and the concentration of zinc chloride and the molar ratio of glycerol to zinc ions are crucial factors that influence the size and shape of the resulting this compound particles .

Analyse Chemischer Reaktionen

Types of Reactions: Zinc glycerol phosphate can undergo various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different zinc compounds.

Reduction: It can be reduced to form elemental zinc and other by-products.

Substitution: It can participate in substitution reactions with other metal ions, leading to the formation of different metal glycerol phosphates.

Common Reagents and Conditions:

Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Involves reducing agents like hydrogen gas or sodium borohydride.

Substitution: Typically involves other metal salts in aqueous solutions.

Major Products:

Oxidation: Zinc oxide and other zinc compounds.

Reduction: Elemental zinc and glycerol derivatives.

Substitution: Various metal glycerol phosphates depending on the metal ion used.

Wissenschaftliche Forschungsanwendungen

Zinc glycerol phosphate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other zinc compounds.

Biology: Plays a role in cellular processes and is used in studies related to cell signaling and metabolism.

Industry: Utilized in the production of coatings, adhesives, and as a catalyst in various industrial processes.

Wirkmechanismus

Zinc glycerol phosphate exerts its effects through several mechanisms:

Catalytic Role: Acts as a catalyst in various biochemical reactions, facilitating the conversion of substrates to products.

Structural Role: Provides structural support to enzymes and proteins, stabilizing their active forms.

Regulatory Role: Involved in the regulation of gene expression and cellular signaling pathways.

Molecular Targets and Pathways:

Enzymes: this compound interacts with various enzymes, enhancing their catalytic activity.

Proteins: Stabilizes the structure of proteins, ensuring their proper function.

Cellular Pathways: Participates in signaling pathways that regulate cell growth, differentiation, and metabolism.

Vergleich Mit ähnlichen Verbindungen

Zinc Phosphate: An inorganic compound with similar applications in coatings and as a catalyst.

Glycerol Phosphate: A precursor in the synthesis of phospholipids and plays a role in cellular metabolism.

Zinc Oxide: Widely used in sunscreens, cosmetics, and as an antibacterial agent.

Uniqueness of Zinc Glycerol Phosphate: this compound stands out due to its unique combination of zinc and glycerol phosphate, which imparts distinct properties such as solubility in water and alcohols, stability at room temperature, and its ability to participate in various chemical reactions . Its applications in both biological and industrial fields further highlight its versatility and importance .

Biologische Aktivität

Zinc glycerol phosphate (ZGP) is a compound that combines zinc with glycerol phosphate, a key metabolite involved in various biological processes. The biological activity of ZGP is significant due to its roles in enzyme regulation, cellular signaling, and potential therapeutic applications. This article reviews the current understanding of ZGP's biological activity, supported by research findings, case studies, and data tables.

Enzyme Regulation

Zinc plays a critical role in the regulation of various enzymes, including glycerol phosphate dehydrogenase (GPDH). Research indicates that zinc can inhibit GPDH with an IC50 value of approximately 100 nM. This inhibition is influenced by pH levels, with binding being slow at low pH but instantaneous at high pH . The modulation of enzyme activity by zinc is crucial for energy metabolism, highlighting the physiological significance of zinc in cellular processes.

Zinc influences several metabolic pathways through its interaction with proteins and enzymes. For instance, it has been shown to inhibit phosphofructokinase and glyceraldehyde-3-phosphate dehydrogenase, leading to disruptions in glycolysis and capsule biosynthesis in certain bacterial strains . This inhibition can affect virulence factors and overall bacterial growth.

Table 1: Enzymatic Inhibition by Zinc

| Enzyme | IC50 (nM) | Effect of Zinc |

|---|---|---|

| Glycerol Phosphate Dehydrogenase | 100 | Inhibition at low pH |

| Phosphofructokinase | Varies | Inhibition leads to impaired growth |

| Glyceraldehyde-3-phosphate Dehydrogenase | Varies | Inhibition disrupts glycolysis |

Case Studies

-

Zinc and Vascular Calcification :

A study demonstrated that zinc supplementation significantly blunted phosphate-induced vascular calcification in vitro and in animal models. The mechanism involved the upregulation of TNFAIP3, a suppressor of the NF-κB pathway, which was activated by zinc-sensing receptors . This suggests that zinc may play a protective role against calcification under high phosphate conditions. -

Zinc's Role in Bone Regeneration :

Another investigation highlighted the effects of sustained zinc release in calcium phosphate scaffolds on bone healing. The study found that zinc enhanced osteogenic differentiation of periosteum-derived progenitor cells (PDPCs) and promoted M2 macrophage polarization through the PI3K/Akt/mTOR pathway . This dual action supports both bone regeneration and immune modulation.

Therapeutic Implications

Given its regulatory roles and protective effects, ZGP has potential therapeutic implications. It may be beneficial in conditions characterized by oxidative stress or inflammation due to its ability to modulate enzyme activity and cellular signaling pathways.

Table 2: Potential Therapeutic Applications of this compound

| Condition | Mechanism of Action |

|---|---|

| Osteoporosis | Enhances osteogenic differentiation |

| Vascular calcification | Inhibits calcification via NF-κB pathway modulation |

| Metabolic disorders | Regulates key enzymes involved in energy metabolism |

Eigenschaften

CAS-Nummer |

1300-26-1 |

|---|---|

Molekularformel |

C3H7O6PZn |

Molekulargewicht |

235.4 g/mol |

IUPAC-Name |

zinc;2,3-dihydroxypropyl phosphate |

InChI |

InChI=1S/C3H9O6P.Zn/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+2/p-2 |

InChI-Schlüssel |

DQXVMBVYXZWEAR-UHFFFAOYSA-L |

SMILES |

C(C(COP(=O)(O)O)[O-])[O-].[Zn+2] |

Kanonische SMILES |

C(C(COP(=O)([O-])[O-])O)O.[Zn+2] |

Key on ui other cas no. |

1300-26-1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.